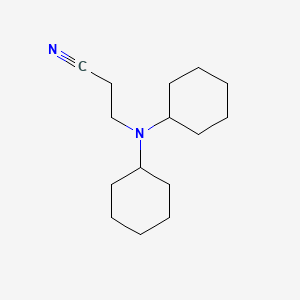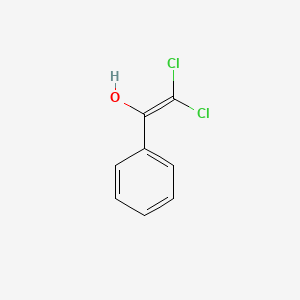
2,2-Dichloro-1-phenylethen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-phenylethenol is an organic compound with the molecular formula C8H8Cl2O It is a secondary alcohol containing a phenyl group and two chlorine atoms attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-phenylethenol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with trichloroethylene. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-dichloro-1-phenylethenol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-phenylethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2-dichloro-1-phenylethenol can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-Dichloro-1-phenylethanone.
Reduction: 2-Phenylethanol.
Substitution: 2,2-Dihydroxy-1-phenylethanol (when chlorine atoms are replaced by hydroxyl groups).
科学的研究の応用
2,2-Dichloro-1-phenylethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dichloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of an ethenol group.
2,2-Dibromo-1-phenylethenol: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
2,2-Dichloro-1-phenylethenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
776232-47-4 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC名 |
2,2-dichloro-1-phenylethenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,11H |
InChIキー |
WIAUSNHGBMNTFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
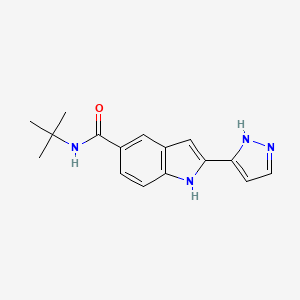
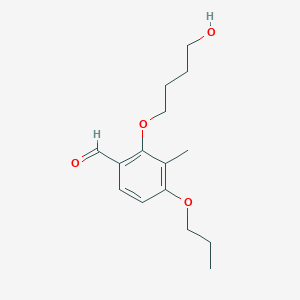

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
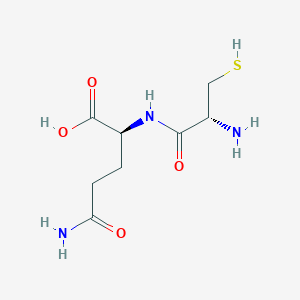
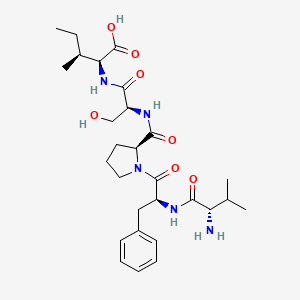
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
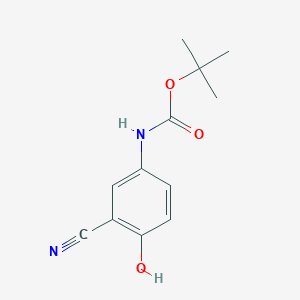
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
